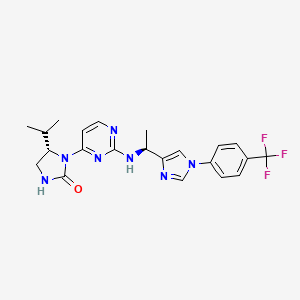

IDH1 Inhibitor 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H24F3N7O |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one |

InChI |

InChI=1S/C22H24F3N7O/c1-13(2)18-10-27-21(33)32(18)19-8-9-26-20(30-19)29-14(3)17-11-31(12-28-17)16-6-4-15(5-7-16)22(23,24)25/h4-9,11-14,18H,10H2,1-3H3,(H,27,33)(H,26,29,30)/t14-,18+/m0/s1 |

InChI Key |

LVRDYDOHWFEBQG-KBXCAEBGSA-N |

Isomeric SMILES |

C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC(=N3)N4[C@H](CNC4=O)C(C)C |

Canonical SMILES |

CC(C)C1CNC(=O)N1C2=NC(=NC=C2)NC(C)C3=CN(C=N3)C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of IDH1 Inhibitor 7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts normal cellular epigenetic regulation and differentiation. IDH1 Inhibitor 7 (C7H7-X) is a potent and selective small molecule inhibitor of the mutant IDH1 enzyme. This technical guide provides a comprehensive overview of the core mechanism of action of C7H7-X, detailing its interaction with the mutant IDH1 enzyme, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

Introduction to Mutant IDH1 and its Oncogenic Role

The wild-type IDH1 enzyme, located in the cytoplasm and peroxisomes, plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH in the process.[1] Somatic gain-of-function mutations in the IDH1 gene, most commonly at the R132 residue, result in a mutant enzyme (mIDH1) with a novel enzymatic function.[2] Instead of converting isocitrate to α-KG, mIDH1 utilizes α-KG as a substrate to produce the oncometabolite D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner.[1]

The accumulation of 2-HG to millimolar concentrations within tumor cells has profound downstream effects. 2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[2] This inhibition leads to a hypermethylated state, altering the epigenetic landscape and ultimately blocking cellular differentiation, a hallmark of cancer.[3]

This compound (C7H7-X): A Selective Allosteric Inhibitor

This compound (C7H7-X) is a novel, orally bioavailable small molecule designed to selectively inhibit the neomorphic activity of the mutant IDH1 enzyme. It exhibits high potency against various IDH1 mutations (e.g., R132H, R132C) while showing minimal activity against the wild-type enzyme, ensuring a targeted therapeutic window and minimizing off-target effects.

Mechanism of Action: Allosteric Inhibition at the Dimer Interface

C7H7-X functions as an allosteric inhibitor.[3][4] Unlike competitive inhibitors that bind to the active site, C7H7-X binds to a distinct pocket located at the interface of the mIDH1 homodimer.[5][6] This allosteric binding site is often more accessible in the mutant enzyme due to conformational changes induced by the mutation.[3][7]

The binding of C7H7-X to this allosteric site induces a conformational change in the enzyme, locking it in an inactive state.[2] This prevents the necessary conformational flexibility required for substrate binding and catalysis.

Furthermore, crystallographic studies of similar allosteric inhibitors have revealed that their binding can disrupt a critical metal-binding network.[1][4][8] Specifically, the inhibitor can directly interact with residues involved in the coordination of the essential divalent cation, Mg2+, which is a critical cofactor for the enzymatic reaction.[1][4][8] This competitive relationship with Mg2+ contributes to the potent inhibition of the mutant enzyme.[1][4]

Caption: Allosteric binding of C7H7-X to the mIDH1 dimer interface.

Downstream Effects of C7H7-X Inhibition

The primary consequence of mIDH1 inhibition by C7H7-X is the rapid and sustained reduction of intracellular 2-HG levels.[3] This decrease in the oncometabolite concentration relieves the inhibition of α-KG-dependent dioxygenases, leading to a reversal of the hypermethylation phenotype. The restoration of normal epigenetic regulation allows for the induction of cellular differentiation.[3] In the context of AML, for instance, treatment with an IDH1 inhibitor can induce blast cells to differentiate into mature myeloid cells.

References

- 1. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) via disruption of a metal binding network by an allosteric small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Water Networks and Correlated Motions in Mutant Isocitrate Dehydrogenase 1 (IDH1) Are Critical for Allosteric Inhibitor Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.lib.asu.edu [search.lib.asu.edu]

- 8. assaygenie.com [assaygenie.com]

The Discovery and Synthesis of Advanced IDH1 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of potent and selective inhibitors of isocitrate dehydrogenase 1 (IDH1), a critical metabolic enzyme implicated in various cancers. While specific public data on a compound designated "IDH1 Inhibitor 7" is limited, this paper will focus on a representative, well-documented inhibitor from a structurally related class, Olutasidenib (FT-2102), to illustrate the core principles of discovery, synthesis, and evaluation.

Introduction to IDH1 Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in the tricarboxylic acid (TCA) cycle, responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, IDH1 acquires a neomorphic mutation, most commonly at the R132 residue. This mutant enzyme gains the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. The development of small molecule inhibitors that specifically target mutant IDH1 (mIDH1) has emerged as a promising therapeutic strategy.

Quantitative Analysis of Representative mIDH1 Inhibitors

The following table summarizes the in vitro potency of Olutasidenib (FT-2102) and other notable mIDH1 inhibitors against various IDH1 mutations. This data is crucial for comparing the efficacy and selectivity of different chemical scaffolds.

| Compound | Target | IC50 (nM) | Cell-Based 2-HG Inhibition (EC50, nM) | Reference |

| Olutasidenib (FT-2102) | IDH1-R132H | 21.2 | - | [1] |

| IDH1-R132C | 114 | - | [1] | |

| Ivosidenib (AG-120) | IDH1-R132H | 12 | - | [2] |

| IDH1-R132C | 13 | 7.5 | [2][3] | |

| IDH1-R132G | 8 | - | [2] | |

| IDH1-R132L | 13 | - | [2] | |

| IDH1-R132S | 12 | - | [2] | |

| GSK321 | IDH1-R132H | 4.6 | - | [4][5] |

| IDH1-R132C | 3.8 | 85 | [4][6] | |

| IDH1-R132G | 2.9 | - | [5] | |

| Wild-Type IDH1 | 46 | - | [4] | |

| BAY-1436032 | IDH1-R132H | - | 15 | [7] |

Experimental Protocols

Synthesis of a Representative Quinoline-Piperazine-Thiazole Based IDH1 Inhibitor

This section details a plausible synthetic route for a compound structurally related to "this compound," based on established medicinal chemistry principles for this class of molecules.

Scheme 1: Synthesis of the quinoline-piperazine intermediate

-

Step 1: Synthesis of 4,6-dichloro-2-oxo-1,2-dihydroquinoline. Commercially available 4-chloroaniline is reacted with diethyl malonate in the presence of a suitable solvent and base, followed by thermal cyclization to yield the dichlorinated quinolinone core.

-

Step 2: Nucleophilic substitution with piperazine. The resulting 4,6-dichloro-2-oxo-1,2-dihydroquinoline is reacted with an excess of piperazine in a polar aprotic solvent, such as dimethylformamide (DMF), at an elevated temperature to selectively displace the chlorine at the 4-position. The product is then purified by column chromatography.

Scheme 2: Synthesis of the 2-aminothiazole-5-carboxamide moiety

-

Step 1: Synthesis of ethyl 2-amino-N-methylthiazole-5-carboxamide. Ethyl 2-aminothiazole-5-carboxylate is reacted with methylamine in a suitable solvent to form the corresponding amide.

-

Step 2: Synthesis of the final compound. The quinoline-piperazine intermediate from Scheme 1 is coupled with a suitably protected and activated derivative of the 2-aminothiazole-5-carboxamide from Scheme 2. This is typically achieved through a reductive amination reaction between the piperazine nitrogen and an appropriate aldehyde or ketone precursor of the side chain on the thiazole, followed by deprotection.

Biochemical Assay for mIDH1 Inhibition (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a recombinant mIDH1 enzyme.

-

Reagents and Materials:

-

Recombinant human mIDH1 (e.g., R132H) enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

-

α-ketoglutarate (substrate)

-

NADPH (cofactor)

-

Test compound dissolved in DMSO

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute further into the assay buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the mIDH1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of α-ketoglutarate and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates and plot the percent inhibition as a function of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Assay for 2-HG Production Inhibition

This protocol outlines a method to measure the ability of a test compound to inhibit the production of 2-HG in a cancer cell line endogenously expressing an IDH1 mutation (e.g., HT1080 fibrosarcoma cells with IDH1 R132C).

-

Reagents and Materials:

-

IDH1-mutant cancer cell line (e.g., HT1080)

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

Reagents for cell lysis

-

LC-MS/MS system for 2-HG quantification

-

-

Procedure:

-

Seed the IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified period (e.g., 48 hours).

-

After treatment, wash the cells with PBS and lyse them.

-

Collect the cell lysates and perform a protein quantification assay to normalize the results.

-

Analyze the intracellular 2-HG levels in the lysates using a validated LC-MS/MS method.

-

Plot the 2-HG levels as a function of the test compound concentration and determine the EC50 value.

-

Visualizations

The following diagrams illustrate key concepts in IDH1 inhibitor discovery and action.

Caption: IDH1 Signaling in Normal and Cancer Cells.

Caption: Generalized IDH1 Inhibitor Discovery Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of IDH1 Inhibitor 7 to Mutant Isocitrate Dehydrogenase 1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of IDH1 Inhibitor 7, a small molecule inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3][4] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a central role in tumorigenesis.[2][5][6] IDH1 inhibitors represent a targeted therapeutic strategy to counteract the effects of these mutations.[7][8]

Quantitative Binding Affinity Data

This compound, also referred to as Mutant IDH1-IN-7, has demonstrated high selectivity and potency for the most common IDH1 mutations, R132H and R132C.[9] The following table summarizes the key quantitative data regarding its binding affinity and inhibitory activity.

| Parameter | Mutant IDH1 Target | Value | Reference |

| IC50 | R132H | 0.26 µM | [9] |

| IC50 | R132C | 1.1 µM | [9] |

| Kd | R132H | 2.1 µM | [9] |

| EC50 (2-HG Production) | U87-MG R132H cells | 0.55 µM | [9] |

Note: this compound has shown no inhibitory effect on wild-type IDH1, wild-type IDH2, or the mutant IDH2 R140Q.[9]

Mechanism of Action and Signaling Pathway

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1][5] However, cancer-associated mutations in IDH1, most commonly at the R132 residue, result in a new enzymatic function: the NADPH-dependent reduction of α-KG to D-2-HG.[2][5][6] This accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumor growth.[2][10][11]

IDH1 inhibitors, including this compound, function by binding to the mutant IDH1 enzyme and blocking its ability to produce D-2-HG.[6][7] Many of these inhibitors bind to an allosteric site at the dimer interface of the enzyme.[3][4] This binding event stabilizes an inactive conformation of the enzyme, preventing the catalytic activity that leads to D-2-HG production.[11] The reduction in D-2-HG levels is intended to restore normal cellular differentiation and inhibit tumor proliferation.[6]

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental Protocols for Binding Affinity Determination

The determination of binding affinity and inhibitory constants for compounds like this compound involves a variety of biophysical and biochemical assays. Below are generalized protocols for key experiments.

Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of mutant IDH1 by monitoring the consumption of NADPH, which can be detected by a decrease in absorbance at 340 nm.

-

Reagents and Materials: Purified recombinant mutant IDH1 enzyme, α-ketoglutarate (substrate), NADPH (cofactor), assay buffer (e.g., 100 mM Tris, 10 mM MgCl₂, 0.2 mM DTT, 0.005% Tween 20, pH 8.0), this compound, and a microplate reader capable of UV-Vis absorbance measurements.[12]

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, mutant IDH1 enzyme, and NADPH in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Initiate the enzymatic reaction by adding α-ketoglutarate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Reagents and Materials: Purified recombinant mutant IDH1 enzyme, this compound, and an isothermal titration calorimeter.

-

Procedure:

-

Dialyze the protein and dissolve the inhibitor in the same buffer to minimize heat of dilution effects.

-

Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.

-

Integrate the heat change after each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the Kd, n, and other thermodynamic parameters.[13][14]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

-

Reagents and Materials: Purified recombinant mutant IDH1 enzyme, this compound, an SPR instrument with a suitable sensor chip (e.g., CM5), and running buffer.

-

Procedure:

-

Immobilize the mutant IDH1 enzyme onto the surface of the sensor chip.

-

Flow a series of different concentrations of this compound over the sensor surface (association phase).

-

Switch to flowing only the running buffer over the surface to monitor the dissociation of the inhibitor (dissociation phase).

-

Regenerate the sensor surface to remove the bound inhibitor before the next injection.

-

Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[4]

-

Caption: A generalized experimental workflow for characterizing the binding of IDH1 inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 6. What is the mechanism of Ivosidenib? [synapse.patsnap.com]

- 7. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Preclinical Data for IDH1 Inhibitor: A Technical Guide on Ivosidenib (AG-120)

Disclaimer: The specific designation "IDH1 Inhibitor 7" does not correspond to a publicly disclosed therapeutic agent. This document provides a comprehensive overview of the preclinical data for Ivosidenib (AG-120) , a potent and selective, orally available inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), as a representative example of a well-characterized compound in this class. Ivosidenib is an FDA-approved therapeutic for the treatment of acute myeloid leukemia (AML) with a susceptible IDH1 mutation.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Preclinical Data

The following tables summarize the key quantitative preclinical data for Ivosidenib (AG-120).

Table 1: In Vitro Enzymatic and Cellular Activity

| Parameter | Value | Cell Line / Enzyme | Notes |

| Enzyme Inhibition | |||

| IDH1-R132H IC₅₀ | 15 nM | Recombinant human IDH1 R132H | Potent inhibition of the mutant enzyme.[1] |

| IDH1-R132C IC₅₀ | Data not specified | Recombinant human IDH1 R132C | Effective against various R132 mutations.[2] |

| IDH1-R132L IC₅₀ | 0.04–22 nM (for AG-881, a dual inhibitor) | Recombinant human IDH1 R132L | Range for a similar class of inhibitor.[1][2] |

| IDH1-R132S IC₅₀ | 0.04–22 nM (for AG-881, a dual inhibitor) | Recombinant human IDH1 R132S | Range for a similar class of inhibitor.[1][2] |

| Wild-Type IDH1 IC₅₀ | >10 µM | Recombinant human wild-type IDH1 | Highly selective for mutant over wild-type. |

| Cellular Activity | |||

| 2-HG Inhibition IC₅₀ | 1.9 µM (for compound 20a, a similar inhibitor) | THP1-IDH1-R132H cells | Dose-dependent reduction of the oncometabolite 2-HG.[3] |

| Cell Proliferation IC₅₀ | 1.311 µM (for T001-0657, another inhibitor) | HT1080 cells (IDH1-R132C) | Demonstrates anti-proliferative effects in mutant cells.[4] |

| 49.041 µM (for T001-0657) | U87 MG cells (wild-type IDH1) | Significantly less potent in wild-type cells.[4] |

Table 2: In Vivo Pharmacokinetics in Preclinical Species

| Parameter | Mouse | Rat | Dog | Monkey |

| Half-life (T½) | Not Specified | 5.3-18.5 hours | 5.3-18.5 hours | 5.3-18.5 hours |

| Clearance (CL) | Low | Low | Low | Low |

| Volume of Distribution (Vd) | Not Specified | Moderate to High | Moderate to High | Moderate to High |

| Oral Bioavailability | Good | Good | Good | Good |

| Brain to Plasma Ratio | 2.3% | Not Specified | Not Specified | Not Specified |

Pharmacokinetic data is generalized from multiple preclinical studies. Specific values can vary based on the study design.[5]

Table 3: In Vivo Pharmacodynamics and Efficacy

| Model Type | Cell Line | Treatment | Key Findings |

| AML Xenograft | Primary human IDH1-mutant AML cells | Ivosidenib | Reduced 2-HG levels, induced cell differentiation, and decreased tumor burden.[6][7][8] |

| Glioma Xenograft | IDH1-mutant glioma cells | Ivosidenib | Delayed tumor growth and promoted differentiation of glioma cells.[9] |

| Combination Therapy (AML) | Primary human IDH1 (R132H)/FLT3-ITD mutant xenograft | Ivosidenib + Azacitidine | Enhanced anti-leukemic effect compared to monotherapy.[10][11] |

| Combination Therapy (PDAC) | Murine PDAC models | Ivosidenib + Chemotherapy (5-FU, Oxaliplatin) | Potentiated the efficacy of subtherapeutic doses of chemotherapy.[12] |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the core signaling pathways affected by IDH1 mutations and the mechanism of action of Ivosidenib.

Caption: IDH1 mutation leads to the production of 2-HG, which inhibits enzymes crucial for normal cell differentiation.

Caption: Ivosidenib selectively inhibits mutant IDH1, reducing 2-HG levels and restoring normal cellular differentiation.

Experimental Protocols

This section provides an overview of the methodologies for key preclinical experiments.

Mutant IDH1 Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against mutant IDH1 enzyme activity.

-

Principle: The assay measures the NADPH-dependent conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by the mutant IDH1 enzyme. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.

-

Procedure:

-

Recombinant human IDH1 mutant enzyme (e.g., R132H) is incubated in a reaction buffer containing α-KG and NADPH.

-

The test compound (e.g., Ivosidenib) is added at various concentrations.

-

The reaction is initiated and the decrease in absorbance at 340 nm is measured over time using a plate reader.

-

The rate of reaction is calculated for each compound concentration.

-

IC₅₀ values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Cellular 2-HG Inhibition Assay

-

Objective: To measure the ability of a test compound to inhibit the production of 2-HG in cells expressing mutant IDH1.

-

Procedure:

-

Cells harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells or engineered cell lines) are seeded in multi-well plates.

-

The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 48-72 hours).

-

After treatment, cells are harvested and intracellular metabolites are extracted.

-

The concentration of 2-HG in the cell lysates is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

IC₅₀ values are calculated based on the dose-dependent reduction in 2-HG levels.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the test compound in an animal model.

-

Procedure:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or intravenously inoculated with cancer cells expressing mutant IDH1.

-

Once tumors are established (e.g., reach a palpable size of 100-200 mm³), the animals are randomized into vehicle control and treatment groups.

-

The test compound is administered orally or via another appropriate route at a specified dose and schedule.

-

Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of 2-HG levels).

-

Efficacy is assessed by comparing tumor growth inhibition, survival rates, and pharmacodynamic markers between the treatment and control groups.

-

Caption: A typical workflow for an in vivo xenograft study to evaluate the efficacy of an IDH1 inhibitor.

Conclusion

The preclinical data for Ivosidenib (AG-120) demonstrate its high potency and selectivity for mutant IDH1. It effectively reduces the oncometabolite 2-HG, leading to the differentiation of cancer cells and significant anti-tumor activity in various in vivo models. The favorable pharmacokinetic profile supports its clinical development and use as an oral therapeutic. This comprehensive preclinical package provided the foundation for its successful clinical translation and approval for patients with IDH1-mutant cancers.

References

- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]

- 5. [PDF] Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies | Semantic Scholar [semanticscholar.org]

- 6. "Preclinical Studies of A Novel Idh1 Inhibitor In Acute Myeloid Leukemi" by Vivian Salama [digitalcommons.library.tmc.edu]

- 7. PRECLINICAL STUDIES OF A NOVEL IDH1 INHIBITOR IN ACUTE MYELOID LEUKEMIA (AML) | Semantic Scholar [semanticscholar.org]

- 8. Validate User [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. Mutant Isocitrate Dehydrogenase 1 Inhibitor Ivosidenib in Combination With Azacitidine for Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Impact of IDH1 Inhibition on 2-Hydroxyglutarate Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The neomorphic activity of mutant IDH1 results in the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation and altered cellular metabolism.[1][2][3][4] The development of small molecule inhibitors targeting mutant IDH1 has emerged as a promising therapeutic strategy, with a primary pharmacodynamic effect being the reduction of 2-HG levels.[4][5][6] This technical guide provides an in-depth analysis of the effect of a representative IDH1 inhibitor on 2-hydroxyglutarate levels, supported by quantitative data, detailed experimental protocols, and pathway visualizations. For the purpose of this guide, we will focus on the well-characterized inhibitor AGI-5198 as a prime example of an "IDH1 Inhibitor."

Core Mechanism of Action: Restoring Normal Cellular Metabolism

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][5] However, recurrent heterozygous mutations, most commonly at the R132 residue, confer a new enzymatic function, enabling the NADPH-dependent reduction of α-KG to 2-HG.[3][7] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread hypermethylation of DNA and histones, which in turn blocks cellular differentiation and promotes cancer development.[2][8]

IDH1 inhibitors are designed to selectively bind to and inhibit the mutant form of the IDH1 enzyme, thereby blocking the production of 2-HG.[5] This targeted inhibition is intended to restore normal cellular levels of α-KG and reduce the downstream oncogenic effects of 2-HG.

Quantitative Effects of IDH1 Inhibition on 2-Hydroxyglutarate Levels

The efficacy of IDH1 inhibitors is primarily assessed by their ability to reduce 2-HG levels in various preclinical models. The following tables summarize the quantitative data on the effect of the representative inhibitor AGI-5198 on 2-HG concentrations.

| Cell Line | IDH1 Mutation | Inhibitor Concentration (µM) | Treatment Duration | % Reduction in Intracellular 2-HG | Reference |

| JJ012 (Chondrosarcoma) | R132G | Dose-dependent | Not Specified | Significant reduction | [9] |

| HT1080 (Fibrosarcoma) | R132C | Dose-dependent | Not Specified | Significant reduction | [9] |

| U87-MG R132H (Glioblastoma) | R132H | 0.55 (EC50) | Not Specified | 50% reduction | [10] |

| In Vivo Model | IDH1 Mutation | Inhibitor Dose (mg/kg) | Dosing Schedule | % Reduction in Tumor 2-HG | Reference |

| HT1080 Xenograft (Mouse) | R132C | 50 | Single oral dose | 92.0% (at 12h) | [11] |

| HT1080 Xenograft (Mouse) | R132C | 150 | Single oral dose | 95.2% (at 12h) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are protocols for key experiments cited in the literature for determining 2-HG levels.

2-Hydroxyglutarate Measurement by Mass Spectrometry

This is the gold-standard method for quantifying 2-HG levels in biological samples.

-

Sample Preparation (Cells):

-

Culture IDH1-mutant cells to the desired confluency and treat with the IDH1 inhibitor or vehicle control for the specified duration.

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using an 80% methanol solution and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed to pellet the protein and cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation (Tissues):

-

Excise and weigh the tumor tissue.

-

Homogenize the tissue in a suitable volume of ice-cold 80% methanol.

-

Centrifuge the homogenate at high speed to pellet debris.

-

Collect the supernatant.

-

-

Mass Spectrometry Analysis:

-

The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Separation is typically achieved on a reverse-phase column.

-

Detection is performed using a triple quadrupole mass spectrometer in negative ion mode, monitoring the specific mass transition for 2-HG.

-

Quantification is achieved by comparing the peak area of the sample to a standard curve generated with known concentrations of a 2-HG standard.

-

Cellular Proliferation and Viability Assays

These assays assess the downstream biological effects of 2-HG reduction.

-

Colony Formation Assay:

-

Seed IDH1-mutant cells at a low density in 6-well plates.

-

Treat the cells with varying concentrations of the IDH1 inhibitor or vehicle control.

-

Allow the cells to grow for 1-2 weeks, replacing the medium with fresh inhibitor-containing medium every 3-4 days.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies to determine the effect of the inhibitor on clonogenic survival.

-

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Plate cells in a 96-well plate and treat with the IDH1 inhibitor.

-

After the desired incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo reagent).

-

Measure the absorbance or luminescence according to the manufacturer's protocol to determine the number of viable cells.

-

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is essential for a comprehensive understanding.

Caption: The signaling pathway of mutant IDH1 leading to tumorigenesis and the point of intervention by IDH1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice [jci.org]

- 8. researchgate.net [researchgate.net]

- 9. Treatment with a Small Molecule Mutant IDH1 Inhibitor Suppresses Tumorigenic Activity and Decreases Production of the Oncometabolite 2-Hydroxyglutarate in Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Cellular Targets of IDH1 Inhibitor 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IDH1 Inhibitor 7, also known as Compound 88. The document outlines its primary cellular target, mechanism of action, and available quantitative data. Furthermore, it details the experimental protocols for the synthesis and biochemical evaluation of this inhibitor, compiled from available documentation.

Core Cellular Target and Mechanism of Action

This compound is a potent small molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. Its primary cellular target is the mutant form of IDH1, particularly the R132H variant, which is frequently implicated in various cancers, including glioma and acute myeloid leukemia. The inhibitor demonstrates significant activity with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[1][2]

The fundamental mechanism of action of IDH1 inhibitors revolves around the correction of a metabolic abnormality induced by mutant IDH1. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In contrast, mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.

This compound, by selectively binding to and inhibiting the activity of mutant IDH1, prevents the production of 2-HG. This restores the normal cellular pool of α-KG, alleviates the inhibition of α-KG-dependent dioxygenases, and is expected to promote the differentiation of cancer cells.

Below is a diagram illustrating the core signaling pathway affected by this compound.

References

The Structure-Activity Relationship of IDH1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1][2] The development of small-molecule inhibitors targeting these mutant forms of IDH1 has emerged as a promising therapeutic strategy.[1][3] This guide will delve into the core principles of IDH1 inhibitor design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

The IDH1 Signaling Pathway in Cancer

Mutations in IDH1 disrupt normal cellular metabolism and epigenetic regulation. In normal cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4] However, mutant IDH1 enzymes gain the ability to convert α-KG to 2-HG.[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, ultimately contributing to cancer development.[6] The following diagram illustrates the central role of mutant IDH1 in oncogenesis.

Experimental Protocols for IDH1 Inhibitor Evaluation

The characterization of IDH1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Recombinant Mutant IDH1 Enzymatic Assay

This assay is a primary screen to measure the direct inhibitory effect of a compound on the enzymatic activity of mutant IDH1.

-

Objective: To determine the IC50 value of an inhibitor against a specific IDH1 mutant (e.g., R132H, R132C).

-

Principle: The assay measures the rate of NADPH consumption as the mutant IDH1 enzyme converts α-KG to 2-HG. The decrease in NADPH is monitored by the change in fluorescence or absorbance.

-

Materials:

-

Recombinant human mutant IDH1 (e.g., R132H) enzyme.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).

-

Substrates: α-ketoglutarate (α-KG) and NADPH.

-

Test compounds dissolved in DMSO.

-

384-well assay plates.

-

Plate reader capable of fluorescence or absorbance detection.

-

-

Procedure:

-

Add assay buffer to the wells of a 384-well plate.

-

Add test compounds at various concentrations (typically a serial dilution).

-

Add the mutant IDH1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of α-KG and NADPH.

-

Immediately monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance (340 nm) over time.

-

Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based 2-HG Production Assay

This assay measures the ability of an inhibitor to reduce the production of 2-HG in cancer cells harboring an IDH1 mutation.

-

Objective: To determine the EC50 value of an inhibitor in a cellular context.

-

Principle: The level of intracellular or secreted 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.

-

Cell Lines:

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

-

Harvest the cells and/or the culture medium.

-

For intracellular 2-HG measurement, lyse the cells and extract the metabolites.

-

Quantify the 2-HG levels using LC-MS/MS.

-

Normalize the 2-HG levels to the total protein concentration or cell number.

-

Calculate the EC50 values from the dose-response curves.

-

Structure-Activity Relationship (SAR) of Key IDH1 Inhibitor Classes

The development of potent and selective IDH1 inhibitors has led to the exploration of various chemical scaffolds. The following sections summarize the SAR for some of the most prominent classes.

Phenyl-Glycine Based Inhibitors

This class of inhibitors, which includes early leads like ML309, provided foundational insights into the requirements for potent IDH1 inhibition.

| Compound/Modification | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | Selectivity vs. WT IDH1 | Key Structural Features & SAR Insights |

| AGI-5198 (IDH-C35) | 70[1] | 160[1] | >100-fold | Potent and selective inhibitor. Forms key interactions within the allosteric binding site at the dimer interface. |

| Ivosidenib (AG-120) | Potent (nM range)[9] | Similar potency to R132H[9] | Highly selective[9] | FDA-approved drug. Optimized for pharmacokinetic properties and metabolic stability. Demonstrates clinical efficacy in AML and cholangiocarcinoma.[9][10] |

1-Hydroxypyridin-2-one Derivatives

This scaffold has been extensively explored, leading to the identification of potent inhibitors with blood-brain barrier permeability.[7]

| Compound/Modification | IDH1 R132H Ki (nM) | IDH1 R132C Ki (nM) | Selectivity vs. WT IDH1 | Key Structural Features & SAR Insights |

| Compound 2 | 190[6] | - | >60-fold[6] | The 1-hydroxypyridin-2-one core is crucial for activity.[7] |

| Compound 3 | - | - | - | X-ray crystallography reveals binding at the dimer interface.[6][7] |

| Substitutions at C5 and C6 | 4,500 - 8,200[7] | - | - | Substituents at the 5- and 6-positions of the pyridinone ring are tolerated and can modulate potency.[7] |

| N-OH group modification | Inactive | Inactive | - | The N-hydroxy group is critical for inhibitory activity. Its replacement with N-NH2 or removal leads to a significant loss of potency.[7] |

Triazine Compounds

This class includes dual inhibitors of both mutant IDH1 and IDH2.

| Compound/Modification | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | Selectivity vs. WT IDH1/2 | Key Structural Features & SAR Insights |

| Vorasidenib (AG-881) | 0.04 - 22[1] | 0.04 - 22[1] | Selective for mutant forms | A dual inhibitor of mutant IDH1 and IDH2.[1] It exhibits high brain penetration, making it a promising candidate for gliomas.[1] |

Visualizing Experimental and Logical Workflows

Experimental Workflow for IDH1 Inhibitor Discovery

The process of identifying and characterizing novel IDH1 inhibitors follows a structured workflow, from initial screening to in vivo evaluation.

Logical Relationships in SAR Studies

The core of SAR is understanding how structural modifications to a lead compound affect its biological activity. This iterative process is guided by a logical framework.

Conclusion

The development of inhibitors targeting mutant IDH1 represents a significant advancement in targeted cancer therapy. A deep understanding of the structure-activity relationships for different chemical scaffolds is paramount for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The data and methodologies presented in this guide offer a comprehensive overview for researchers engaged in the discovery and development of novel IDH1-targeted therapeutics. The continued exploration of diverse chemical matter and the elucidation of inhibitor binding modes through structural biology will undoubtedly pave the way for new and more effective treatments for patients with IDH1-mutant cancers.

References

- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US11576906B2 - Inhibiting mutant IDH-1 - Google Patents [patents.google.com]

- 3. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Clinical development of IDH1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reversal of Oncogenesis: A Technical Guide to IDH1 Inhibitor 7's Role in Glioma Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a defining molecular characteristic in a significant subset of gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a subsequent blockade of cellular differentiation. This technical guide provides an in-depth analysis of the mechanism of action of IDH1 inhibitors, with a focus on their role in promoting glioma cell differentiation. We will explore the key signaling pathways, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for assessing the therapeutic efficacy of these targeted agents.

Introduction: The Role of Mutant IDH1 in Gliomagenesis

Somatic mutations in the IDH1 gene, most commonly the R132H substitution, are prevalent in World Health Organization (WHO) grade II and III gliomas and secondary glioblastomas.[1][2] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, the mutant form of the IDH1 enzyme gains a new function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[4][5] The accumulation of 2-HG to millimolar concentrations within tumor cells is a key event in gliomagenesis.[6] This oncometabolite structurally mimics α-KG, enabling it to competitively inhibit a range of α-KG-dependent dioxygenases, including histone and DNA demethylases.[7][8] This inhibition leads to a global hypermethylation phenotype, which in turn alters gene expression, silences tumor suppressor genes, and critically, arrests glial cell differentiation, locking the cells in a proliferative, undifferentiated state.[9][10]

Mechanism of Action of IDH1 Inhibitors

IDH1 inhibitors are small molecules designed to selectively target the mutant form of the IDH1 enzyme. By binding to the mutant enzyme, these inhibitors block its neomorphic activity, thereby preventing the conversion of α-KG to 2-HG.[6][7] The subsequent reduction in intracellular 2-HG levels is hypothesized to restore the function of α-KG-dependent dioxygenases. This restoration of enzymatic activity leads to the reversal of the hypermethylation phenotype, including the demethylation of histone lysine residues (e.g., H3K9me3).[2][6] Ultimately, this epigenetic reprogramming is expected to re-engage the cellular differentiation machinery, prompting glioma cells to mature into non-proliferative, glial-like cells.[2][6] Several IDH1 inhibitors have been developed and investigated, including AGI-5198, Ivosidenib (AG-120), and Vorasidenib.[11][12][13]

Signaling Pathways and Cellular Effects

The central signaling pathway affected by IDH1 inhibitors in glioma is the direct consequence of 2-HG reduction. The subsequent relief of inhibition on histone and DNA demethylases reactivates gene expression programs associated with glial differentiation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism analysis and targeted therapy of IDH gene mutation in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel IDH1 Targeted Glioma Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. targetedonc.com [targetedonc.com]

- 13. IDH inhibition in gliomas: from preclinical models to clinical trials [iris.unito.it]

Methodological & Application

Application Notes and Protocols for IDH1 Inhibitor 7 in In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[2][3][4][5] These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][6][7] The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][7][8]

IDH1 inhibitors are a class of targeted therapies designed to selectively inhibit the mutant IDH1 enzyme, thereby blocking the production of D-2HG and restoring normal cellular processes.[1][9] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and potency of a novel investigational compound, IDH1 Inhibitor 7.

Signaling Pathway of Mutant IDH1

Mutations in IDH1 lead to a gain-of-function that alters the metabolic landscape of cancer cells. The primary consequence is the conversion of α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate.

Caption: Mutant IDH1 signaling pathway and the mechanism of action for this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines harboring IDH1 mutations versus wild-type IDH1.

Materials:

-

IDH1 mutant cell line (e.g., HT1080 fibrosarcoma, R132C)[6]

-

IDH1 wild-type cell line (e.g., U-87 MG glioblastoma)[10]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well clear-bottom black plates

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Plate reader (absorbance)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

D-2-Hydroxyglutarate (D-2HG) Production Assay

This assay directly measures the inhibitory effect of this compound on the production of the oncometabolite D-2HG in IDH1 mutant cells.

Materials:

-

IDH1 mutant cell line (e.g., HT1080)

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

24-well or 96-well plates

-

D-2HG Assay Kit (Colorimetric or Fluorometric) or access to LC-MS/MS or GC-MS.

Procedure:

-

Seed IDH1 mutant cells in a 24-well or 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48 hours.

-

After incubation, collect the cell culture supernatant and/or cell lysates.

-

Measure the D-2HG concentration in the samples according to the manufacturer's protocol for the chosen assay kit. Alternatively, use LC-MS/MS for a more sensitive and quantitative measurement.[6]

-

Normalize the D-2HG levels to the cell number or total protein concentration.

-

Plot the D-2HG concentration against the inhibitor concentration to determine the IC50 value for D-2HG production.

Experimental Workflow Diagram

The following diagram illustrates the workflow for evaluating this compound in vitro.

Caption: General experimental workflow for in vitro testing of this compound.

Data Presentation

The following tables summarize the expected quantitative data for this compound compared to a reference compound (e.g., AGI-5198).

Table 1: IC50 Values for Cell Viability

| Compound | Cell Line | IDH1 Status | IC50 (µM) |

| This compound | HT1080 | R132C | [Expected Value] |

| This compound | U-87 MG | Wild-Type | >50 |

| AGI-5198 (Ref.) | HT1080 | R132C | ~1.3[10] |

| AGI-5198 (Ref.) | U-87 MG | Wild-Type | >50[10] |

Table 2: IC50 Values for D-2HG Production

| Compound | Cell Line | IDH1 Status | IC50 (µM) |

| This compound | HT1080 | R132C | [Expected Value] |

| AGI-5198 (Ref.) | HT1080 | R132C | 0.5[11] |

| AGI-5198 (Ref.) | JJ012 | R132G | 0.7[11] |

| AGI-5198 (Ref.) | L835 | R132C | 0.35[11] |

Conclusion

The provided protocols and expected data formats offer a comprehensive framework for the in vitro characterization of this compound. These assays are crucial for determining the potency, selectivity, and mechanism of action of novel IDH1 inhibitors in a cell-based context, providing essential data for further preclinical and clinical development. The selective inhibition of D-2HG production in IDH1 mutant cells is a key indicator of on-target activity and therapeutic potential.

References

- 1. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 3. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 10. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]

- 11. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IDH1 Inhibitor 7 in Mouse Models of Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in a subset of acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal epigenetic regulation and hematopoietic differentiation, ultimately promoting leukemogenesis.[1][2] IDH1 inhibitors have emerged as a promising therapeutic strategy by targeting the mutant enzyme and restoring normal cellular function.

IDH1 Inhibitor 7 (also known as HY-150238) is a potent small molecule inhibitor of mutant IDH1 with an in vitro IC50 of less than 100 nM.[3] While specific in vivo dosage and administration data for this compound in AML mouse models are not yet extensively published, this document provides detailed application notes and protocols based on preclinical studies of other well-characterized, structurally and functionally similar IDH1 inhibitors. These protocols can serve as a valuable starting point for designing and executing in vivo studies with this compound.

Signaling Pathway of Mutant IDH1 in AML

Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET enzymes and histone demethylases. This leads to global DNA hypermethylation and altered histone marks, which in turn block myeloid differentiation and promote the proliferation of leukemic blasts. IDH1 inhibitors block the production of 2-HG, thereby reversing these epigenetic changes and inducing differentiation of AML cells.

Data from Analogous IDH1 Inhibitors in AML Mouse Models

The following tables summarize in vivo data from preclinical studies of well-characterized IDH1 inhibitors in mouse models of AML. This information can be used to guide dose selection and experimental design for studies with this compound.

Table 1: In Vivo Efficacy of IDH1 Inhibitors in AML Patient-Derived Xenograft (PDX) Models

| Inhibitor | Mouse Strain | AML Model | Dosage and Administration | Key Findings | Reference |

| GSK864 | NSG | IDH1-mutant primary human AML cells | 150 mg/kg, intraperitoneal (IP) injection | Decreased leukemic blasts and induced myeloid differentiation. | [4] |

| Ivosidenib (AG-120) | NSG | mIDH1 AML PDX model | Not specified | Combination with azacitidine led to >99% reduction in hCD45+ cells in bone marrow. | [5] |

| BAY1436032 | NSG | IDH1-mutant (R132C) PDX model | Not specified | Simultaneous combination with chemotherapy delayed leukemia progression and prolonged survival. | [6] |

| LY3410738 | Not specified | AML PDX xenograft models | Not specified | Combination with venetoclax was efficacious. | [1][2] |

Experimental Protocols

The following are detailed protocols for in vivo studies using IDH1 inhibitors in mouse models of AML, based on established methodologies for analogous compounds.

Protocol 1: Efficacy Study in a Patient-Derived Xenograft (PDX) Mouse Model of IDH1-Mutant AML

This protocol is adapted from studies using inhibitors like GSK864 and BAY1436032 in AML PDX models.[4][6]

Objective: To evaluate the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model of IDH1-mutant AML.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

6-8 week old immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG)

-

Cryopreserved primary human AML cells with a confirmed IDH1 mutation

-

Sterile PBS, syringes, needles

-

Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45.1)

-

Anesthesia and euthanasia reagents

Experimental Workflow:

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Irradiation: On the day of transplantation, sublethally irradiate the mice (e.g., 2.5 Gy).

-

Cell Preparation and Transplantation: Thaw cryopreserved IDH1-mutant primary AML cells and wash with sterile PBS. Resuspend cells at a concentration of 1-5 x 106 cells in 100-200 µL of PBS per mouse. Inject the cell suspension intravenously via the tail vein.

-

Engraftment Monitoring: Starting 3-4 weeks post-transplantation, monitor engraftment of human AML cells (hCD45+) in the peripheral blood by flow cytometry.

-

Randomization and Treatment: Once engraftment reaches a predetermined level (e.g., 1-5% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.

-

Control Group: Administer the vehicle solution daily via the determined route (e.g., oral gavage or intraperitoneal injection).

-

Treatment Group: Based on pharmacokinetic studies of analogous compounds, a starting dose of 50-150 mg/kg of this compound administered daily can be considered. The inhibitor should be formulated in the same vehicle as the control group.

-

-

Monitoring Disease Progression: Continue to monitor the percentage of hCD45+ cells in the peripheral blood weekly. Monitor animal health, including body weight and clinical signs of disease.

-

Endpoint Analysis: At the end of the study (due to ethical endpoints or a predetermined time point), euthanize the mice. Collect bone marrow, spleen, and peripheral blood for analysis.

-

Flow Cytometry: Determine the percentage of hCD45+ leukemic cells in the bone marrow and spleen to assess tumor burden.

-

Histology and Immunohistochemistry: Analyze tissue sections for leukemic infiltration and markers of differentiation.

-

2-HG Measurement: Measure the levels of 2-HG in plasma or tissues to confirm target engagement of the IDH1 inhibitor.

-

Protocol 2: Combination Therapy Study

This protocol outlines a combination study, a common approach for evaluating novel targeted therapies in AML.[5][6]

Objective: To assess the synergistic or additive effects of this compound in combination with standard-of-care agents (e.g., azacitidine or venetoclax) in an AML PDX model.

Materials:

-

Same as Protocol 1

-

Azacitidine or Venetoclax

Procedure:

-

Model Establishment: Follow steps 1-4 of Protocol 1 to establish the AML PDX model.

-

Randomization and Treatment Groups: Randomize mice into the following groups:

-

Group 1: Vehicle control

-

Group 2: this compound monotherapy

-

Group 3: Standard-of-care agent (e.g., Azacitidine) monotherapy

-

Group 4: this compound in combination with the standard-of-care agent

-

-

Dosing and Administration:

-

Administer this compound as determined in monotherapy studies.

-

Administer the standard-of-care agent according to established protocols. For example, azacitidine can be administered subcutaneously or intraperitoneally.

-

The timing of administration (sequential vs. simultaneous) should be carefully considered and can be a variable in the study design.

-

-

Monitoring and Endpoint Analysis: Follow steps 6-7 of Protocol 1 to monitor disease progression and perform endpoint analyses. The primary endpoint is often overall survival, in addition to tumor burden reduction.

Conclusion

While direct in vivo data for this compound in AML mouse models is not yet widely available, the information from analogous, well-studied IDH1 inhibitors provides a strong foundation for designing and implementing preclinical studies. The provided protocols for efficacy and combination studies in PDX mouse models offer a comprehensive framework for evaluating the therapeutic potential of this compound. Researchers should perform initial dose-finding and pharmacokinetic studies to establish the optimal dosing regimen for this compound before embarking on large-scale efficacy trials. Careful monitoring of both efficacy and potential toxicities will be crucial in advancing this promising therapeutic agent.

References

- 1. "Preclinical Studies of A Novel Idh1 Inhibitor In Acute Myeloid Leukemi" by Vivian Salama [digitalcommons.library.tmc.edu]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IDH1 Inhibitor 7 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis. IDH1 Inhibitor 7 (also known as Compound 88) is a potent small molecule inhibitor of the IDH1 enzyme with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[3] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on cancer cells harboring IDH1 mutations.

Product Information

| Property | Value | Reference |

| Product Name | This compound (Compound 88) | [3] |

| CAS Number | 2135309-56-5 | [3] |

| Molecular Formula | C₂₂H₂₄F₃N₇O | [3] |

| Molecular Weight | 459.47 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| IC50 (IDH1) | < 100 nM | [3] |

| Solubility | DMSO: 100 mg/mL (217.64 mM) | [3] |

Mechanism of Action

Mutant IDH1 enzymes gain the neomorphic ability to reduce α-ketoglutarate to 2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that contributes to cancer development. IDH1 inhibitors, such as this compound, are designed to specifically target and inhibit the activity of the mutated IDH1 enzyme, thereby reducing the production of 2-HG and restoring normal cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Stability of IDH1 Inhibitor 7 in DMSO Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDH1 Inhibitor 7 is a potent small molecule inhibitor of isocitrate dehydrogenase 1 (IDH1), particularly targeting mutations such as R132H, which are prevalent in several cancers including glioma and acute myeloid leukemia (AML).[1][2] In a laboratory setting, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of such compounds for in vitro and in vivo studies. The integrity of experimental data relies heavily on the stability of the compound in its stock solution. Degradation of the inhibitor can lead to inaccurate potency measurements and unreliable results.

These application notes provide essential data and protocols for the proper handling, storage, and stability assessment of this compound in DMSO solutions to ensure the accuracy and reproducibility of research findings.

IDH1 Signaling Pathway and Mechanism of Inhibition

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2][3] Cancer-associated mutations in IDH1 result in a neomorphic enzymatic activity, which converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2] this compound allosterically binds to the mutant IDH1 enzyme, blocking the production of 2-HG.

Physicochemical Properties and Solubility

Properly solubilizing this compound is the first step to ensuring its stability. It is highly soluble in DMSO, though specific handling procedures are recommended for optimal results.[4][5]

| Parameter | Value |

| Molecular Formula | C₂₂H₂₄F₃N₇O |

| Molecular Weight | 459.47 g/mol |

| CAS Number | 2135309-56-5 |

| Appearance | White to off-white solid |

| DMSO Solubility | 100 mg/mL (217.64 mM) |

Note: Achieving maximum solubility may require sonication. It is highly recommended to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact solubility and stability.[4][5][6]

Recommended Storage of Stock Solutions

The stability of this compound in DMSO is critically dependent on storage temperature. To prevent degradation and activity loss, adhere to the following guidelines.

| Format | Storage Temperature | Recommended Duration |

| Solid Powder | -20°C | 3 years[4] |

| 4°C | 2 years[4] | |

| In DMSO | -80°C | 6 months[4][5] |

| -20°C | 1 month[4][5] |

Best Practice: To avoid repeated freeze-thaw cycles, which can accelerate compound degradation, it is crucial to aliquot the stock solution into single-use volumes immediately after preparation.[7]

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO (newly opened bottle recommended)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Bath sonicator

-

Calibrated precision balance and pipette

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of powder and place it in a sterile vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

-

Vortex the solution vigorously for 1-2 minutes.

-

If the solid is not fully dissolved, place the vial in a bath sonicator at room temperature and sonicate for 10-15 minutes or until the solution is clear.[4][5]

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile vials.

-

Clearly label each aliquot with the compound name, concentration, date, and storage temperature.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][5]

Protocol 2: Assessment of Long-Term Stability in DMSO

This protocol provides a framework for conducting a long-term stability study of this compound in DMSO using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Objective: To quantify the degradation of this compound in DMSO over time under various storage conditions.

Methodology:

-

Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.

-

Aliquoting: Dispense the solution into multiple amber glass vials to protect from light, ensuring minimal headspace.

-

Time-Zero Analysis (T0): Immediately analyze three fresh aliquots using a validated stability-indicating HPLC method (see Protocol 3) to determine the initial peak area, which represents 100% purity.

-

Storage: Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

-

Time-Point Analysis: At scheduled intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve three vials from each storage condition.

-

Sample Analysis: Allow the vials to thaw completely and reach room temperature. Dilute the samples to an appropriate concentration (e.g., 20 µg/mL) with mobile phase and analyze by HPLC.

-

Data Calculation: For each time point and condition, calculate the average peak area of the parent compound. Determine the percentage of this compound remaining by comparing the average peak area at that time point to the average peak area at T0.

Protocol 3: Example Stability-Indicating HPLC-UV Method

This protocol is a general method adapted from published assays for other IDH1 inhibitors and should be optimized and validated for this compound specifically.[8][9][10]

Instrumentation & Columns:

-

System: HPLC with a UV/Vis or Diode Array Detector.

-

Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent reverse-phase C18 column.[9]

Chromatographic Conditions:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.[8][11]

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 30% B

-

2-8 min: 30% to 90% B

-

8-10 min: 90% B

-

10-12 min: 90% to 30% B

-

12-15 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: 265 nm (or an optimized wavelength determined by UV scan).[8]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Data Presentation: The results from the stability study should be presented in a clear, tabular format for easy comparison.

Table 1: Stability of this compound in DMSO (% Purity Remaining vs. T0)

| Time | -80°C | -20°C | 4°C | Room Temp |

| T0 | 100% | 100% | 100% | 100% |

| 1 Month | 99.8% | 99.5% | 95.1% | 88.3% |

| 3 Months | 99.6% | 98.2% | 89.4% | 75.1% |

| 6 Months | 99.5% | 96.0% | 81.0% | 62.5% |

(Note: Data shown is for illustrative purposes only.)

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | IDH1抑制剂 | MCE [medchemexpress.cn]

- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.cn [medchemexpress.cn]